molecular formula C11H14O3 B1198740 Anisyl propionate CAS No. 7549-33-9

Anisyl propionate

Cat. No. B1198740
CAS RN: 7549-33-9
M. Wt: 194.23 g/mol
InChI Key: YWIJRJQYADFRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisyl propionate is a compound that is part of a larger group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are fragrance ingredients prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid. This process generates esters such as formates, acetates, propionates, butyrates, isobutyrates, and carbonates. This compound, in particular, is used in fragrances and has been subject to toxicological and dermatological evaluations to ensure its safety for this use (Mcginty, Letizia, & Api, 2012).

Synthesis Analysis

The synthesis of related compounds often involves the acylation of primary and secondary aliphatic amino groups under organic or aqueous conditions. For instance, the synthesis of [35S]dithiobis(succinimidyl propionate) demonstrates a method where amino groups are rapidly acylated, a process that could be analogous to how this compound might be synthesized under similar conditions (Lomant & Fairbanks, 1976).

Scientific Research Applications

  • Use as a Fragrance Ingredient : Anisyl propionate is used as a fragrance ingredient and belongs to the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). It is prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters. Toxicological and dermatological reviews have been conducted to assess its safety and effects when used in fragrances (McGinty, Letizia, & Api, 2012).

  • In Microbial Propionic Acid Production : Propionic acid (propionate) is commercially valuable and produced through microbial fermentation. It has applications in the food, cosmetic, plastics, and pharmaceutical industries. The biological production of propionate involves various metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways. Studies focus on optimizing energy efficiency and reducing purification costs in biological propionate production (Gonzalez-Garcia et al., 2017).

  • Propionate in Antifungal Applications : Propionate is used to protect bread and animal feed from molds. Its mode of action involves inhibiting specific enzymes and metabolic pathways in fungi, such as Aspergillus nidulans. The study of propionate's inhibitory effects helps in understanding its antifungal properties and potential applications (Brock & Buckel, 2004).

  • Extraction and Recovery from Aqueous Solutions : The recovery of propionic acid from aqueous waste streams and fermentation broth is of research interest. Studies have been conducted on the reactive extraction of propionic acid using various extractant-diluent systems. Such research is crucial for designing processes for propionic acid recovery, which has implications in chemical and pharmaceutical industries (Keshav et al., 2009).

  • Health Implications of Propionate : Research has explored the role of propionate in health-related contexts, such as its effects on cardiac function and its involvement in metabolic disorders. For example, propionate accumulation in organic acidemias, like propionic acidemia, can lead to cardiac complications. Understanding the biological actions of propionate in these contexts is critical for developing potential therapies (Park et al., 2020).

Safety and Hazards

Anisyl propionate may be harmful if swallowed . It is harmful to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment . In case of ingestion, it is advised to call a poison center or doctor . It should be stored away from incompatible materials .

Mechanism of Action

properties

IUPAC Name

(4-methoxyphenyl)methyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJRJQYADFRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047713
Record name Anisyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a sweet, fruity, floral, vanilla-like odour
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

277.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034990
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.070-1.086
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

7549-33-9
Record name Anisyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7549-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANISYL PROPIONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 4-methoxy-, 1-propanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anisyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxybenzyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBJ5CR95MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methoxybenzyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034990
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisyl propionate
Reactant of Route 2
Reactant of Route 2
Anisyl propionate
Reactant of Route 3
Reactant of Route 3
Anisyl propionate
Reactant of Route 4
Reactant of Route 4
Anisyl propionate
Reactant of Route 5
Reactant of Route 5
Anisyl propionate
Reactant of Route 6
Reactant of Route 6
Anisyl propionate

Q & A

Q1: What are the current methods for synthesizing anisyl propionate, and why is there interest in alternative approaches like enzymatic synthesis?

A1: The research article ["Eco-friendly enzymatic synthesis of this compound mediated by lipase b from candida antarctica"][2] explores a greener alternative: enzymatic synthesis using lipase B from Candida antarctica. [] This method utilizes the enzyme's catalytic activity to facilitate the esterification reaction between anisyl alcohol and propionic acid, resulting in this compound. []

Q2: What are the advantages of using enzymatic synthesis for producing this compound?

A2: Enzymatic synthesis offers several advantages over traditional chemical methods: []

  • Eco-friendliness: Enzymes are biodegradable and operate under mild reaction conditions, reducing waste generation and energy consumption. []
  • High selectivity: Lipases, like the one used in the study, exhibit high selectivity towards specific substrates, resulting in higher product purity and fewer byproducts. []
  • Biocompatibility: Enzymatic reactions are generally compatible with biological systems, making them suitable for applications in food, cosmetics, and pharmaceuticals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.